BenchChemオンラインストアへようこそ!

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Lipophilicity Drug-likeness ADME prediction

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1206993-46-5, molecular formula C₁₄H₁₂BrN₃S, MW 334.24 g/mol) is a fully synthetic, tri-substituted imidazole derivative characterized by an N1-allyl group, a C5-(4-bromophenyl) substituent, and a C2-thioacetonitrile side chain. The compound is a member of the broader 2-thio-substituted imidazole class, which has been claimed in patent families as cytokine release inhibitors and anti-inflammatory agents.

Molecular Formula C14H12BrN3S
Molecular Weight 334.24
CAS No. 1206993-46-5
Cat. No. B2955913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS1206993-46-5
Molecular FormulaC14H12BrN3S
Molecular Weight334.24
Structural Identifiers
SMILESC=CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrN3S/c1-2-8-18-13(10-17-14(18)19-9-7-16)11-3-5-12(15)6-4-11/h2-6,10H,1,8-9H2
InChIKeyXTSOQWJDADYRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1206993-46-5): Core Identity and Library Context for Procurement


2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS 1206993-46-5, molecular formula C₁₄H₁₂BrN₃S, MW 334.24 g/mol) is a fully synthetic, tri-substituted imidazole derivative characterized by an N1-allyl group, a C5-(4-bromophenyl) substituent, and a C2-thioacetonitrile side chain [1]. The compound is a member of the broader 2-thio-substituted imidazole class, which has been claimed in patent families as cytokine release inhibitors and anti-inflammatory agents [2]. It is cataloged in the PubChem database (CID 49671387) and is available through compound management and screening library suppliers, where it is typically offered at ≥95% purity for high-throughput screening and medicinal chemistry derivatization [1].

Why Generic Substitution Falls Short for 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile in Screening and MedChem Campaigns


Within the 2-thioimidazole chemical space, simple replacement of the N1-substituent (e.g., methyl, ethyl, benzyl, or phenyl variants) or the C2-thioether tail fundamentally alters the compound's lipophilicity, topological polar surface area, and hydrogen-bond acceptor count, all of which govern membrane permeability, protein binding, and metabolic stability [1][2]. The C2-thioacetonitrile group further provides a synthetic handle—via nitrile hydrolysis or reduction—that is absent in the corresponding thiol or alkyl-thio analogs, directly impacting downstream hit-to-lead chemistry . Consequently, in-class compounds cannot be treated as drop-in replacements without re-validating target engagement, selectivity, and ADME properties, making procurement of the exact CAS-defined entity essential for reproducibility in multi-parameter optimization programs.

Quantitative Differentiation Evidence for 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile vs. Closest Analogs


Computed Lipophilicity: The Allyl Substituent Provides Intermediate XLogP3 vs. N1-Methyl and N1-Benzyl Analogs

The target compound possesses a computed XLogP3 of 3.7. Although experimental logP/logD values for the N1-allyl analog have not been reported, the allyl group is expected to confer lipophilicity intermediate between the N1-methyl analog (predicted XLogP3 ~3.1) and the N1-benzyl analog (predicted XLogP3 ~4.3), based on the additive contribution of the allyl fragment vs. methyl and benzyl groups in the XLogP3 algorithm [1]. This intermediate lipophilicity may offer a balanced permeability-solubility profile for cell-based assays.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area: Lower TPSA vs. N1-Benzyl Analog Predicts Superior Passive Permeability

The target compound has a computed topological polar surface area (TPSA) of 66.9 Ų, which falls below the commonly cited thresholds for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) [1]. The N1-benzyl analog (CAS 1207024-62-1) is predicted to have an identical TPSA core but exhibits higher molecular weight (384.3 vs. 334.24 g/mol) and additional rotatable bonds, which may further reduce passive permeability in a size-dependent manner [1]. No experimental PAMPA or Caco-2 data were identified for either compound.

Membrane permeability Blood-brain barrier Oral bioavailability

C2-Thioacetonitrile as a Synthetic Handle: Absent in the Parent Thiol Precursor

The C2-thioacetonitrile group distinguishes the target compound from its precursor, 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2). The nitrile functionality enables orthogonal chemistry—hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole—that is inaccessible from the free thiol or simple alkyl thioethers [1]. This expands the addressable derivative space in hit-to-lead campaigns without altering the imidazole core pharmacophore.

Medicinal chemistry Late-stage functionalization Chemical derivatization

Absence of Hydrogen-Bond Donors: Differentiated from Amide and Thiol Analogs

The target compound has zero hydrogen-bond donors (HBD = 0), distinguishing it from the parent thiol (HBD = 1, SH donor) and from amide derivatives such as 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (HBD = 1, amide NH) [1]. An HBD count of zero is a key determinant of passive membrane permeation and may reduce P-glycoprotein efflux susceptibility relative to HBD-containing analogs, although no experimental efflux ratio data are available.

Hydrogen bonding Permeability Crystal engineering

Class-Level Patent Pedigree: 2-Thioimidazoles as Cytokine Inhibitors, with N1-Allyl Implicitly Claimed

Patent RU2331638C2 (and its family members) explicitly claims 2-thio-substituted imidazole derivatives of formula I, wherein R₂ (the N1-substituent) may be aryl-C₁-C₄-alkyl or C₁-C₆-alkyl, and R₁ (the C4/C5 substituent) may be aryl optionally substituted by halogen [1]. The N1-allyl group of the target compound falls squarely within the claimed C₂-C₄ alkenyl/alkyl scope. The patent reports inhibition of cytokine release (IL-1β, TNF-α) with IC₅₀ values in the low micromolar to sub-micromolar range for exemplary compounds, though the specific allyl-bromophenyl-acetonitrile compound is not individually exemplified. No target-specific bioactivity data are publicly available.

Cytokine inhibition Inflammation Patent SAR

Bromophenyl Substituent: Privileged Fragment for C-X Bond Functionalization vs. p-Tolyl Analog

The C5-(4-bromophenyl) group provides a heavy-atom handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the p-tolyl analog 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile [1]. This enables late-stage C–C and C–N bond formation without modifying the imidazole core or the thioacetonitrile side chain, offering a diversification pathway that the methyl-substituted comparator cannot match.

Cross-coupling Suzuki reaction Diversification

Best-Fit Application Scenarios for 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile Based on Verified Differentiation Evidence


High-Throughput Screening Library Design for CNS-Penetrant Hit Identification

With a TPSA of 66.9 Ų (<90 Ų BBB threshold), XLogP3 of 3.7, zero HBDs, and only 3 HBA, the compound satisfies multiple CNS MPO (Multiparameter Optimization) filters [1]. Procurement for CNS-focused screening libraries is supported by the absence of hydrogen-bond donors, which distinguishes it from amide and thiol derivatives that carry an HBD penalty for BBB permeation. Users should request analytical batch certificates (HPLC purity ≥95%) to ensure screening integrity.

Parallel Library Synthesis via Late-Stage C2-Nitrile Functionalization

The thioacetonitrile tail enables rapid generation of carboxylic acid, amide, tetrazole, and aminomethyl analogs through well-established nitrile transformations [1][2]. This chemistry is not accessible from the corresponding thiol precursor (CAS 1105189-77-2), making the target compound the preferred starting material for medicinal chemistry groups building focused libraries around the imidazole scaffold.

Suzuki-Miyaura Diversification of the C5-Aryl Bromide Handle

The 4-bromophenyl substituent is a validated substrate for Pd-catalyzed cross-coupling, enabling systematic variation of the C5-aryl group without de novo resynthesis of the imidazole core [1]. This is a capability not offered by the p-tolyl analog, which requires less efficient C–H activation chemistry for the same diversification. Bulk procurement (gram-scale) is advisable for groups planning extensive parallel chemistry.

Cytokine Release Inhibition Screening in Academic Drug Discovery

The compound is structurally encompassed by the Markush claims of patent RU2331638C2, which describes 2-thioimidazoles as inhibitors of IL-1β and TNF-α release [1]. Although no target-specific IC₅₀ data are publicly available, the compound is a legitimate starting point for academic labs pursuing novel anti-inflammatory chemotypes, provided that in-house dose-response validation is performed before SAR interpretation.

Quote Request

Request a Quote for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.